![molecular formula C19H17N3 B1627879 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine CAS No. 904816-15-5](/img/structure/B1627879.png)
2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine
説明
2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine, or 2-QIEA, is a synthetic compound that has been studied extensively in recent years for its potential applications in scientific research. It is a novel compound that has been found to have a variety of biochemical and physiological effects, as well as a unique mechanism of action.
科学的研究の応用
2-QIEA has been studied extensively in recent years for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. This makes it an attractive candidate for the treatment of Alzheimer’s disease and other neurodegenerative disorders. 2-QIEA has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators in the body. In addition, 2-QIEA has been found to be a potent antioxidant, and it has been studied for its potential role in the prevention of cancer and other diseases.
作用機序
2-QIEA is thought to act by inhibiting the activity of the enzymes acetylcholinesterase and cyclooxygenase-2. It is believed to bind to the active site of these enzymes, preventing them from catalyzing the breakdown of acetylcholine and the production of inflammatory mediators, respectively. In addition, 2-QIEA has been found to be a potent antioxidant, and it is thought to act by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
2-QIEA has been found to have a variety of biochemical and physiological effects. In animal models, it has been found to reduce inflammation, improve cognitive function, and reduce oxidative damage. In addition, 2-QIEA has been found to be an effective inhibitor of acetylcholinesterase, which may lead to improved memory and cognitive function. Furthermore, 2-QIEA has been found to be a potent antioxidant, which may help protect against the development of cancer and other diseases.
実験室実験の利点と制限
2-QIEA has several advantages for use in lab experiments. It is a relatively simple and straightforward compound to synthesize, and it is relatively inexpensive to purchase. In addition, it is a potent inhibitor of acetylcholinesterase and cyclooxygenase-2, which makes it an attractive candidate for the study of Alzheimer’s disease and other neurodegenerative disorders. However, 2-QIEA has some limitations for use in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and its biochemical and physiological effects. In addition, it is not yet approved for use in humans, so its use in clinical trials is limited.
将来の方向性
There are a number of potential future directions for the research and development of 2-QIEA. One potential direction is to further explore its potential applications in the treatment of Alzheimer’s disease and other neurodegenerative disorders. Another potential direction is to investigate its potential role in the prevention of cancer and other diseases. In addition, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research is needed to determine its safety and efficacy in humans, and to develop an appropriate dosage and delivery system.
特性
IUPAC Name |
2-(2-quinolin-6-yl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c20-10-9-16-15-5-1-2-6-18(15)22-19(16)14-7-8-17-13(12-14)4-3-11-21-17/h1-8,11-12,22H,9-10,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKKRFFHFNTDAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC4=C(C=C3)N=CC=C4)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587699 | |
| Record name | 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine | |
CAS RN |
904816-15-5 | |
| Record name | 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate](/img/structure/B1627798.png)
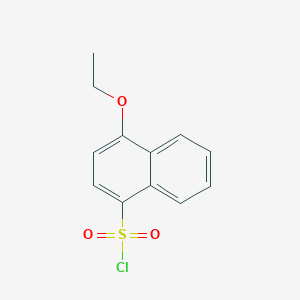

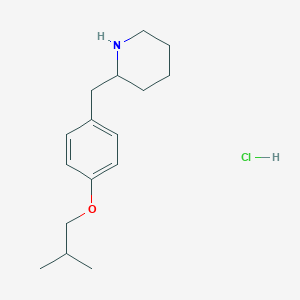

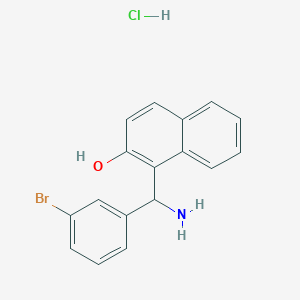
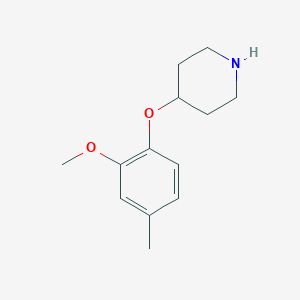
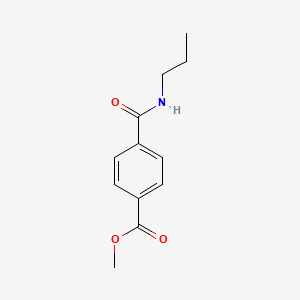
![2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B1627812.png)
![2-{[3-(Hydroxymethyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B1627813.png)
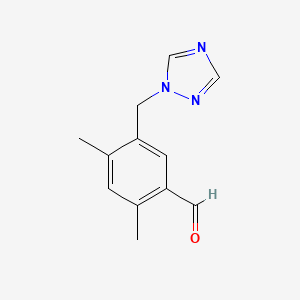

![2-(3-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627819.png)